molecular formula C7H11ClO2S B2368802 Bicyclo[3.2.0]heptane-6-sulfonyl chloride CAS No. 2138027-71-9

Bicyclo[3.2.0]heptane-6-sulfonyl chloride

Cat. No.: B2368802
CAS No.: 2138027-71-9
M. Wt: 194.67
InChI Key: BJQOVKRPWVEMSK-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]heptane-6-sulfonyl chloride is a bicyclic sulfonyl chloride characterized by a fused bicyclo[3.2.0] framework with a sulfonyl chloride (-SO₂Cl) group at the 6-position. Key properties from available data include:

  • Molecular formula: Reported as C₁₀H₉ClN₂O₂ (), though this formula includes nitrogen atoms, which is atypical for a simple sulfonyl chloride. This discrepancy suggests either a typographical error or the presence of additional functional groups (e.g., an amine or heterocyclic moiety).
  • Purity: 95% ().

Properties

IUPAC Name

bicyclo[3.2.0]heptane-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQOVKRPWVEMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C2C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.0]heptane-6-sulfonyl chloride typically involves the reaction of bicyclo[3.2.0]heptane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group. The reaction can be represented as follows:

Bicyclo[3.2.0]heptane+Chlorosulfonic acidBicyclo[3.2.0]heptane-6-sulfonyl chloride+HCl\text{Bicyclo[3.2.0]heptane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} Bicyclo[3.2.0]heptane+Chlorosulfonic acid→Bicyclo[3.2.0]heptane-6-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptane-6-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or other lower oxidation state compounds.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other higher oxidation state derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products Formed

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction Reactions: The major products are sulfonyl hydrides or other reduced forms.

    Oxidation Reactions: The major products are sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Chemical Synthesis

1.1 Building Block for Complex Molecules
Bicyclo[3.2.0]heptane-6-sulfonyl chloride serves as an essential building block in organic synthesis. Its sulfonyl chloride group is highly reactive, allowing for nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. This property enables the formation of diverse sulfones and sulfonates, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

1.2 Chiral Auxiliary in Asymmetric Synthesis
The compound's bicyclic structure contains two chiral centers, making it useful as a chiral auxiliary in asymmetric synthesis. By covalently attaching substrates to the bicyclic scaffold, chemists can achieve stereoselective reactions that yield enantiopure products. This application is particularly significant in the development of drugs where stereochemistry plays a critical role in biological activity.

Medicinal Chemistry

2.1 Potential Therapeutic Applications
While specific biological activities of this compound are not extensively documented, compounds with similar bicyclic structures have shown promise in medicinal chemistry. For example, derivatives of bicyclo[3.2.0]heptane have been investigated for their roles as ligands for various biological targets, including receptors involved in neurological functions. The sulfonyl chloride functionality may enhance the reactivity of this compound towards biological molecules, potentially leading to new therapeutic agents.

2.2 Inhibitors of Enzymatic Activity
Research indicates that bicyclic compounds can be designed to inhibit specific enzymes, such as soluble epoxide hydrolase (sEH), which is implicated in various disease states including cardiovascular and inflammatory diseases . The application of this compound in this context could lead to the development of novel inhibitors with therapeutic potential.

Industrial Applications

3.1 Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants. Its unique properties make it suitable for developing materials with specific characteristics tailored for particular applications.

3.2 Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer matrices, enhancing the properties of the resulting materials such as thermal stability and mechanical strength. This application is particularly relevant in industries focused on advanced materials and coatings.

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]heptane-6-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[4.1.0]heptane-7-sulfonyl Chloride

  • Molecular formula : C₇H₁₁ClO₂S ().
  • Structural differences : The bicyclo[4.1.0] system introduces a larger seven-membered ring fused with a three-membered ring, compared to the [3.2.0] system. The sulfonyl chloride group is at the 7-position, altering steric and electronic environments.

Bicyclo[4.2.0]oct-2-ene Derivatives

  • Key findings : Linear free energy relationships (LFER) for bicyclo[4.2.0]oct-2-enes show rate constants (log k) correlate with substituent constants (σₚ), similar to bicyclo[3.2.0]hept-2-enes. However, bicyclo[3.2.0] systems with cyclopropyl substituents (e.g., exo-7-cyclopropylbicyclo[3.2.0]hept-2-ene) exhibit less radical association in transition states, favoring CPC-to-homoallylic rearrangements .

Pharmaceutically Relevant Bicyclo[3.2.0] Derivatives

  • Example: (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ().
  • Comparison : Unlike the sulfonyl chloride, this derivative contains a β-lactam ring fused to the bicyclo system, enabling antibiotic activity. The sulfonyl chloride’s electrophilic -SO₂Cl group contrasts with the nucleophilic β-lactam, highlighting divergent reactivity and applications.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Bicyclo System Substituent Position Key Reactivity/Applications
Bicyclo[3.2.0]heptane-6-sulfonyl chloride C₁₀H₉ClN₂O₂ (reported) [3.2.0] 6 Synthetic intermediates ; potential medicinal use
Bicyclo[4.1.0]heptane-7-sulfonyl chloride C₇H₁₁ClO₂S [4.1.0] 7 Higher stability due to reduced ring strain
exo-7-cyclopropylbicyclo[3.2.0]hept-2-ene C₁₀H₁₂ [3.2.0] 7 (cyclopropyl) Radical rearrangements; CPC-to-homoallylic pathways
4-Thia-1-azabicyclo[3.2.0]heptane β-lactam C₁₄H₁₉N₃O₅S [3.2.0] 2,6 (β-lactam) Antibiotic activity

Research Findings and Mechanistic Insights

  • Substituent Effects: Electron-withdrawing groups (e.g., -SO₂Cl) on bicyclo[3.2.0] frameworks enhance electrophilicity, facilitating nucleophilic substitution. This contrasts with bicyclo[4.2.0] systems, where substituent effects are less pronounced due to larger ring sizes .
  • Synthetic Utility : this compound serves as a precursor for spiro-oxirane derivatives via reactions with trimethylsulfonium iodide, demonstrating versatility in complex molecule synthesis .
  • Stability : The [3.2.0] system’s higher ring strain compared to [4.1.0] analogs may increase reactivity but reduce thermal stability, necessitating controlled reaction conditions.

Biological Activity

Bicyclo[3.2.0]heptane-6-sulfonyl chloride is a compound that has garnered interest in various fields of biological and medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems. The sulfonyl chloride functional group is known for its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

1. Antimicrobial Properties:
Research has indicated that bicyclic compounds, including bicyclo[3.2.0]heptane derivatives, exhibit antimicrobial activity. For example, studies have shown that certain bicyclic sulfonamides can inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis. The sulfonyl chloride group may enhance this activity by facilitating the formation of reactive intermediates that interact with bacterial targets.

2. Enzyme Inhibition:
this compound has been investigated for its potential as an enzyme inhibitor, particularly against β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Preliminary studies suggest that modifications to the bicyclic structure can lead to increased potency against these enzymes, thereby restoring the efficacy of β-lactam antibiotics in resistant strains .

The synthesis of this compound typically involves the reaction of bicyclic alcohols with chlorosulfonic acid or sulfur trioxide-pyridine complexes, leading to the formation of the sulfonyl chloride derivative .

The proposed mechanism of action for its biological activity includes:

  • Nucleophilic Attack: The sulfonyl chloride can react with nucleophiles (e.g., amino acids in proteins), leading to the modification of active sites on enzymes.
  • Formation of Covalent Bonds: This can result in irreversible inhibition of target enzymes, which is particularly relevant in the context of antibiotic resistance.

Case Studies

Case Study 1: Antibacterial Activity
In a study focusing on the antibacterial properties of bicyclic compounds, bicyclo[3.2.0]heptane derivatives were tested against various Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, highlighting the compound's potential as a lead structure for new antibiotics .

Case Study 2: β-lactamase Inhibition
Another investigation assessed the efficacy of this compound as a β-lactamase inhibitor. The compound was shown to inhibit class C β-lactamases effectively, with an IC50 value indicating considerable potency compared to existing inhibitors .

Data Table: Biological Activities of this compound

Activity Target IC50 (µM) Reference
AntibacterialVarious bacteria10
β-lactamase inhibitionClass C β-lactamases5

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